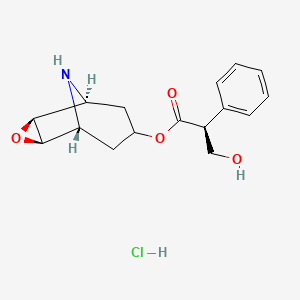
Norscopolamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norscopolamine hydrochloride is a tropane alkaloid isolated from the plant Atropanthe sinensisThis compound is a derivative of scopolamine and is known for its anticholinergic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Norscopolamine hydrochloride can be synthesized through the electrochemical N-demethylation of scopolamine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds via the formation of an iminium intermediate, which is then converted by water as the nucleophile .
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidative demethylation of scopolamine using neutral potassium permanganate (KMnO4) under aqueous conditions. The final product is purified using preparative high-performance liquid chromatography (HPLC) to remove any traces of scopolamine .
Analyse Chemischer Reaktionen
Types of Reactions
Norscopolamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various nortropane derivatives, which are valuable intermediates for the synthesis of pharmaceutical agents such as ipratropium bromide and oxitropium bromide .
Wissenschaftliche Forschungsanwendungen
Norscopolamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Norscopolamine hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the binding of acetylcholine, leading to a decrease in parasympathetic nervous system activity. The compound primarily targets the M1 and M2 muscarinic receptors, affecting various physiological processes such as smooth muscle contraction and glandular secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scopolamine: A closely related compound with similar anticholinergic properties.
Atropine: Another tropane alkaloid with similar pharmacological effects.
Noratropine: A derivative used in the synthesis of ipratropium bromide.
Uniqueness
Norscopolamine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike scopolamine, this compound has a higher affinity for certain muscarinic receptors, making it more effective in specific therapeutic applications .
Eigenschaften
CAS-Nummer |
24676-80-0 |
|---|---|
Molekularformel |
C16H20ClNO4 |
Molekulargewicht |
325.79 g/mol |
IUPAC-Name |
[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12;/h1-5,10-15,17-18H,6-8H2;1H/t10?,11-,12-,13+,14-,15+;/m1./s1 |
InChI-Schlüssel |
PMDQSBZXEATWCG-DEKXFLRUSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)
![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)


![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)



![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
